N-(2-(2-Methylbenzoyl)phenyl)acetamide
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Overview
Description
N-(2-(2-Methylbenzoyl)phenyl)acetamide is an organic compound with the molecular formula C16H15NO2. It is a derivative of acetanilide, where the acetamide group is substituted with a 2-methylbenzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methylbenzoyl)phenyl)acetamide typically involves the reaction of 2-methylbenzoyl chloride with acetanilide in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amide group of acetanilide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Methylbenzoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(2-(2-Methylbenzoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-Methylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler derivative of acetanilide without the 2-methylbenzoyl substitution.
N-Phenylacetamide: Another derivative with different substituents on the aromatic ring.
N-(2-Methylphenyl)acetamide: Similar structure but lacks the additional benzoyl group.
Uniqueness
N-(2-(2-Methylbenzoyl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzoyl group enhances its reactivity and potential biological activities compared to simpler acetanilide derivatives.
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-[2-(2-methylbenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO2/c1-11-7-3-4-8-13(11)16(19)14-9-5-6-10-15(14)17-12(2)18/h3-10H,1-2H3,(H,17,18) |
InChI Key |
VZYWPJNHCGXBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
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